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The table below consolidates the key chemical and biological data available for Rubranol.

Property Category Details

| Basic Chemical Information | IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-

1,2-diol CAS Number: 211126-61-3 Molecular Formula: C19H24O5 Molecular Weight: 332.4 g/mol [1] | |

Chemical Structure & Properties | SMILES:

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O Solubility: Soluble in DMSO, chloroform,

dichloromethane, ethyl acetate, and acetone. Storage: Desiccate at -20°C [1] | | Reported Bioactivities |

Cytotoxicity: Exhibited cytotoxicity against Lung (Lun-06), Neuroblastoma (Neu-04), and Breast (Bre-04)

cancer cell lines, with GI50 values ranging from 16.03 to 32.58 μg/mL [2]. | | Natural Source | Initially

isolated from the bark of Myrica rubra (Chinese bayberry) [2] [3]. Also identified as the aglycone moiety of

diarylheptanoid glycosides (rubranosides A-D) in Alnus rubra (red alder) bark [1]. |

Proposed Anti-Tumor Mechanism of Diarylheptanoids

While a specific mechanism for Rubranol is not fully established, research on related diarylheptanoids from

Zingiber officinale (ginger) suggests a potential pathway for this compound class. Gene enrichment analyses
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indicate that diarylheptanoids exert anti-tumor effects primarily by affecting the DNA damage signaling

pathway [4].

The following diagram illustrates this proposed mechanism, which involves key proteins in the DNA damage

response (ATR and CHK1), leading to cell cycle arrest and ultimately the death of cancer cells.
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This model is supported by experimental evidence showing that active diarylheptanoids from ginger down-

regulated the expression of ATR and CHK1 levels in HCT116 (colon cancer) and A549 (lung cancer) cell

lines, correlating with their cytotoxic effects [4].
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Experimental Protocols for Research

For researchers aiming to isolate and evaluate diarylheptanoids like Rubranol, here are standard

experimental workflows based on the literature.

Sample Preparation and Isolation

This protocol is adapted from methodologies used to isolate diarylheptanoids from plant materials, such as

the rhizomes of Zingiber officinale [4] and the bark of Myrica rubra [2].

Extraction: The dried plant material (e.g., bark, rhizomes) is exhaustively extracted with 70% ethanol

under reflux (e.g., at 60°C for 2 hours, repeated twice).
Partitioning: The combined ethanol extract is concentrated under reduced pressure and then

suspended in a methanol-water solution. It is subsequently partitioned with organic solvents of
increasing polarity, typically starting with petroleum ether followed by ethyl acetate, to fractionate the

constituents.
Chromatography:

Primary Separation: The active fraction (often the ethyl acetate portion) is subjected to column
chromatography (CC) over silica gel, eluted with a gradient of cyclohexane-ethyl acetate.

Further Purification: Fractions containing diarylheptanoids are further purified using a
combination of techniques, including ODS (octadecylsilane) column chromatography,

Sephadex LH-20 chromatography, and semi-preparative High-Performance Liquid
Chromatography (HPLC) with C18 columns and methanol-water or acetonitrile-water mobile

phases.

Cytotoxicity Assay Protocol

The following method details how the cytotoxic activity of Rubranol was evaluated [2].

Cell Lines: The study utilized specific human tumor cell lines, including Lun-06 (lung), Neu-04
(neuroblastoma), and Bre-04 (breast).
Assay Type: The GI50 value (the concentration for 50% of maximal inhibition of cell proliferation) was

the reported metric.
Procedure: Cells are exposed to various concentrations of the test compound (Rubranol) for a

defined period. Cell viability or proliferation is then measured using a standard assay (e.g., MTT,
SRB). The GI50 values are calculated from the dose-response curves.
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Result Interpretation: In the cited study, Rubranol exhibited cytotoxic activity with GI50 values in the

range of 16.03 to 32.58 μg mL⁻¹ across the tested cell lines [2].

Research Gaps and Future Directions

The existing research on Rubranol is promising but limited, highlighting several areas for future

investigation:

Mechanism of Action Validation: The proposed ATR/CHK1 pathway is based on studies of

diarylheptanoids from ginger [4]. Direct experimental validation is required to confirm if this is the
primary mechanism for Rubranol.
Limited Data Scope: Current knowledge is primarily restricted to in vitro cytotoxicity. Comprehensive
studies on its pharmacokinetics, absorption, distribution, metabolism, excretion, and in vivo
efficacy are necessary.
Structure-Activity Relationship (SAR): Rubranol serves as an aglycone for glycosides [1].

Exploring how structural modifications (e.g., glycosylation, methylation) affect its potency and
selectivity could guide the development of more effective analogs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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